molecular formula C9H9ClF3NO3 B2437876 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride CAS No. 2137469-77-1

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride

Cat. No.: B2437876
CAS No.: 2137469-77-1
M. Wt: 271.62
InChI Key: ZHZRDBZDYZDFQX-UHFFFAOYSA-N
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Description

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of an amino group, a trifluoromethoxy group, and a phenyl ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3.ClH/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZRDBZDYZDFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride
  • 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid hydrochloride
  • 2-Amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride

Uniqueness

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Biological Activity

2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride, a compound with significant structural features, has garnered attention for its biological activity, particularly in enzyme inhibition and protein interactions. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO3C_9H_8F_3NO_3, with a molecular weight of approximately 235.16 g/mol. The presence of the trifluoromethoxy group enhances its lipophilicity, facilitating interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group with various protein targets. The trifluoromethoxy moiety not only increases hydrophobic interactions but also modulates the compound's pharmacokinetics, potentially increasing its efficacy in inhibiting specific enzymes.

Enzyme Inhibition

Research indicates that this compound is involved in enzyme inhibition studies. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurochemical pathways.

Table 1: Inhibition Potency of this compound

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)36.05
Butyrylcholinesterase (BChE)22.23

These values indicate that the compound exhibits moderate potency as an AChE inhibitor compared to other known inhibitors.

Protein Interactions

The compound's interaction with proteins is significant in modulating biological responses. Its ability to engage in hydrophobic and hydrogen bonding interactions allows it to influence the conformation and activity of target proteins. Notably, studies have shown that compounds containing trifluoromethyl groups can enhance binding affinity and selectivity towards specific protein targets, which may be applicable to this compound as well .

Study on Enzyme Inhibition

A study published in MDPI focused on the structure-activity relationship (SAR) of fluorinated compounds including derivatives similar to this compound. The findings suggested that the trifluoromethyl substitution significantly improved the inhibitory potency against AChE and BChE compared to non-fluorinated analogs .

Synthesis and Biological Evaluation

Another investigation explored the synthesis of novel derivatives based on this compound structure, leading to improved inhibitors for AChE with enhanced selectivity profiles. The results indicated that modifications at specific positions on the phenyl ring could lead to compounds with better pharmacological profiles.

Q & A

Q. What are the standard synthetic routes for preparing 2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid hydrochloride, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves introducing the trifluoromethoxy group via nucleophilic aromatic substitution or coupling reactions. For example, fluorinated phenylacetic acid derivatives are often synthesized using halogen exchange (Halex) reactions with trifluoromethylating agents like SF₄ or Ruppert–Prakash reagents under anhydrous conditions . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation employs HPLC (C18 columns, acidic mobile phases) and ¹H/¹³C NMR to confirm structural integrity. Mass spectrometry (ESI-MS) is used to verify molecular weight, with attention to isotopic patterns from chlorine and fluorine .

Q. How do substituents like the trifluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group increases acidity of the α-amino proton, impacting solubility and reactivity. Comparative studies with non-fluorinated analogs (e.g., 2-amino-2-phenylacetic acid derivatives) using pKa titrations and logP measurements reveal enhanced lipophilicity, which is critical for bioavailability studies. Stability under acidic/basic conditions can be assessed via accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) monitored by HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for introducing the trifluoromethoxy moiety?

  • Methodological Answer : Quantum chemical calculations (DFT, MP2) predict transition states and intermediates for trifluoromethoxy group installation. For example, reaction path searches using software like Gaussian or ORCA identify energetically favorable pathways, reducing trial-and-error experimentation . Coupling computational results with high-throughput screening (e.g., varying solvents, catalysts) validates predicted conditions. ICReDD’s integrated approach combines these methods with machine learning to prioritize experimental variables .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by stereochemistry or fluorine coupling?

  • Methodological Answer : Fluorine’s strong spin-spin coupling (⁴J-⁶J) complicates NMR interpretation. Advanced techniques like ¹⁹F NMR and 2D-COSY/HMBC clarify coupling networks. For stereochemical analysis, vibrational circular dichroism (VCD) or X-ray crystallography (if crystals are obtainable) are recommended. Discrepancies between observed and predicted spectra can be addressed using computational NMR prediction tools (e.g., ACD/Labs or DFT-based shifts) .

Q. How can reactor design improve scalability while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors enhance reproducibility for chiral synthesis. For example, immobilized chiral catalysts in microreactors minimize racemization. Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, monitors enantiomeric excess (ee) in real-time. Scaling parameters (e.g., mixing efficiency, heat transfer) are modeled using computational fluid dynamics (CFD) to maintain ee >99% during transition from milligram to gram scales .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or assay variability. Reproduce experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity assays). Orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) validate activity. Meta-analyses of published data, adjusting for variables like cell line or solvent (DMSO vs. saline), identify confounding factors .

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